molecular formula C6H12O5 B13797200 (3S,4R,5R)-2-methoxyoxane-3,4,5-triol

(3S,4R,5R)-2-methoxyoxane-3,4,5-triol

Cat. No.: B13797200
M. Wt: 164.16 g/mol
InChI Key: ZBDGHWFPLXXWRD-VRPWFDPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R,5R)-2-methoxyoxane-3,4,5-triol is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms within the molecule. This compound is part of the oxane family, which are six-membered ring structures containing one oxygen atom. The presence of multiple hydroxyl groups and a methoxy group makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-2-methoxyoxane-3,4,5-triol typically involves the use of carbohydrate precursorsThe reaction conditions often require the use of protecting groups such as benzyl or acetyl groups to ensure selective reactions at specific hydroxyl positions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer more efficient and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-2-methoxyoxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(3S,4R,5R)-2-methoxyoxane-3,4,5-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3S,4R,5R)-2-methoxyoxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets. For example, it may act as a substrate or inhibitor for certain enzymes involved in carbohydrate metabolism. The pathways involved can include glycolysis, gluconeogenesis, and the pentose phosphate pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxane derivatives with different substituents or stereochemistry, such as:

Uniqueness

The uniqueness of (3S,4R,5R)-2-methoxyoxane-3,4,5-triol lies in its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3S,4R,5R)-2-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6?/m1/s1

InChI Key

ZBDGHWFPLXXWRD-VRPWFDPXSA-N

Isomeric SMILES

COC1[C@H]([C@@H]([C@@H](CO1)O)O)O

Canonical SMILES

COC1C(C(C(CO1)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.